3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

HDL cholesterol atherosclerosis 2-thioxoimidazolidin-4-one

3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 692276-02-1; molecular formula C₁₇H₁₆N₂OS; MW 296.39 g/mol) is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative bearing a 4-methylphenyl (p-tolyl) substituent at N1 and a benzyl group at N3. The compound belongs to a therapeutically investigated class of sulfur-containing heterocycles characterized by a 2-thioxo moiety that confers nucleophilic reactivity and metal-coordinating potential, alongside a C4 carbonyl enabling keto–enol tautomerism.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
CAS No. 692276-02-1
Cat. No. B3279405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
CAS692276-02-1
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2OS/c1-13-7-9-15(10-8-13)18-12-16(20)19(17(18)21)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
InChIKeyGYBIMYXHRURYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 692276-02-1): Core Scaffold Identity and Procurement Baseline


3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 692276-02-1; molecular formula C₁₇H₁₆N₂OS; MW 296.39 g/mol) is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative bearing a 4-methylphenyl (p-tolyl) substituent at N1 and a benzyl group at N3 . The compound belongs to a therapeutically investigated class of sulfur-containing heterocycles characterized by a 2-thioxo moiety that confers nucleophilic reactivity and metal-coordinating potential, alongside a C4 carbonyl enabling keto–enol tautomerism . Commercially available from multiple vendors at ≥97–98% purity, it is positioned as a versatile research scaffold for medicinal chemistry derivatization, particularly at the C5 methylene and N1/N3 positions .

Why 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one Cannot Be Replaced by Generic 2-Thioxoimidazolidin-4-one Analogs


The 2-thioxoimidazolidin-4-one scaffold is pharmacologically permissive but exquisitely sensitive to N1 and N3 substitution patterns. Patent data demonstrate that subtle alkyl-to-aryl exchanges at N1 and N3 can shift HDL cholesterol elevation efficacy in rat models from as low as 24% to as high as 325% increase [1]. The specific combination of an N1-p-tolyl group (electron-donating, lipophilic, capable of π-stacking and restricted rotation around the aryl C–N bond) and an N3-benzyl group (conformational flexibility, additional aromatic interactions) creates a spatially and electronically defined pharmacophore that differs fundamentally from analogs bearing N1-alkyl, N1-haloaryl, or symmetrical N1,N3-diaryl arrangements [2]. Interchanging this compound with a generic 2-thioxoimidazolidin-4-one, a 3-benzyl-2-thioxo-4-imidazolidinone (CAS 39123-65-4, lacking N1-aryl substitution), or a 5-arylidene derivative would alter both the reactivity at C5 for further derivatization and the biological target engagement profile established for this substitution phenotype. The quantitative evidence below substantiates why substitution architecture matters for procurement decisions.

Quantitative Differentiation Evidence for 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 692276-02-1)


Substructure-Driven HDL Cholesterol Elevation: Patent-Documented Variation Across N1-Aryl Analogs

In a panel of 63 structurally diverse 2-thioxoimidazolidin-4-one derivatives evaluated for HDL cholesterol elevation in male Sprague-Dawley rats (200–225 g, 8-day oral administration, Purina Chow supplemented with 0.25% cholic acid and 1.0% cholesterol), HDL increase values ranged from 24% to 325% above baseline depending on N1 and N3 substitution [1]. The closest patent-disclosed analog to CAS 692276-02-1—1-benzyl-3-(4-butylphenyl)-2-sulfanylideneimidazolidin-4-one (differing only by n-butyl vs. methyl on the N1-phenyl ring)—is explicitly claimed in the follow-on patent US 5,861,517 as part of the same HDL-elevating phenotype [2]. Within the broader dataset, compounds bearing N1-(alkyl-substituted-phenyl) groups with N3-alkyl or N3-benzyl substitution consistently produced HDL increases above 100%, whereas N1-unsubstituted phenyl or N3-hydrogen analogs showed markedly attenuated activity, confirming that the N1-p-tolyl/N3-benzyl architecture occupies a productive region of SAR space [1].

HDL cholesterol atherosclerosis 2-thioxoimidazolidin-4-one structure–activity relationship

Class-Level In Vitro Anticancer Cytotoxicity: 2-Thioxoimidazolidin-4-one IC₅₀ Benchmarks Against HepG-2 and HCT-116

In a 2024 study by El-Deen et al., a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives (compounds 4, 6, 7, 9) were evaluated for in vitro cytotoxicity against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines via MTT assay, with doxorubicin as positive control [1]. Compound 7 achieved an IC₅₀ of 18.43 ± 0.43 µg/mL against HepG-2 (comparable to doxorubicin at 19.32 ± 0.035 µg/mL) and 82.36 ± 1.66 µg/mL against HCT-116, while compound 9 showed IC₅₀ values of 74.21 ± 1.1 and 72.46 ± 0.84 µg/mL respectively [1]. Although CAS 692276-02-1 was not directly tested in this study, the core 2-thioxoimidazolidin-4-one pharmacophore common to this series demonstrates sub-20 µg/mL potency achievable through C5 functionalization—a derivatization site that is fully available in 3-benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one due to the unsubstituted C5 methylene . The C5 position in the target compound is uniquely primed for Knoevenagel condensation with aryl aldehydes to generate 5-arylidene derivatives, the very modification that produced the most active compound 7 in the El-Deen series [1].

anticancer cytotoxicity HepG-2 HCT-116 thiohydantoin

C5 Methylene Reactivity Advantage Over 5,5-Diphenyl and 5-Arylidene Analogs for Derivatization

CAS 692276-02-1 possesses an unsubstituted C5 methylene group, distinguishing it from two important comparator classes: (i) 5,5-diphenyl-2-thioxoimidazolidin-4-one CB1 cannabinoid receptor ligands (e.g., the 30-compound series of Muccioli et al., 2005, where C5 is fully substituted and non-derivatizable) [1], and (ii) 5-arylidene-2-thioxoimidazolidin-4-ones (e.g., CAS 41534-91-2, 53865-25-1, 13109-87-0) where the C5 exocyclic double bond limits further diversification to hydrogenation or cycloaddition chemistry . The C5 methylene in CAS 692276-02-1 enables Knoevenagel condensation with aryl aldehydes, Michael addition to α,β-unsaturated carbonyls, and Mannich reactions—three orthogonal diversification pathways that are sterically and electronically precluded in C5-substituted analogs. The El-Deen et al. 2024 study directly demonstrated that C5 installation of a 5-bromo-2-hydroxybenzylidene group (compound 7) improved HepG-2 cytotoxicity by ~18-fold relative to the C5-unsubstituted precursor (compound 4: IC₅₀ = 328.49 µg/mL vs. compound 7: IC₅₀ = 18.43 µg/mL) [2].

scaffold diversification Knoevenagel condensation C5 functionalization medicinal chemistry

Commercial Availability and Purity Benchmarking Against Closest N1-Aryl/N3-Benzyl Competitors

Among commercially available 2-thioxoimidazolidin-4-one scaffolds bearing both N1-aryl and N3-benzyl substitution, CAS 692276-02-1 is offered by multiple independent suppliers at specified purity levels of 95–98%, with pricing transparency for 1 g and 5 g quantities . In contrast, its closest structural comparator—1-benzyl-3-(4-butylphenyl)-2-sulfanylideneimidazolidin-4-one (disclosed in US 5,861,517)—is not listed by major research chemical vendors as of 2024, requiring custom synthesis [1]. The analog 1-(4-methylphenyl)-3-phenyl-2-thioxo-4-imidazolidinone (CAS not assigned; N3-phenyl in place of N3-benzyl) shows restricted rotation around the aryl C–N bond by ¹³C NMR, a conformational property that differs from the N3-benzyl analog which retains greater conformational freedom at the benzylic CH₂ . The N3-benzyl group of CAS 692276-02-1 provides an additional rotatable bond (8 vs. 7 in N3-phenyl analogs) that can influence binding entropy and target accommodation.

procurement purity supply chain building block

Noncovalent Proteasome Inhibition Pharmacology Established for the 2-Thioxoimidazolidin-4-one Class

Maccari et al. (2018) identified 2-thioxoimidazolidin-4-one derivatives as a novel chemotype of noncovalent proteasome and immunoproteasome inhibitors, reporting Ki values in the low micromolar range toward chymotrypsin-like activities of the constitutive proteasome (β5c subunit) and immunoproteasome (β5i and β1i subunits) [1]. This is mechanistically significant because noncovalent proteasome inhibition avoids the irreversible adduct formation, off-target reactivity, and bone-marrow toxicity associated with covalent inhibitors such as bortezomib and carfilzomib. Docking studies revealed a unique binding mode of 2-thioxoimidazolidin-4-one derivatives in the catalytic site of immunoproteasome proteolytic subunits, with the thioxo group engaging in key hydrogen-bonding interactions distinct from the boronic acid–Thr1Oγ covalent bond formed by covalent inhibitors [1]. While CAS 692276-02-1 has not been directly profiled in this assay, its 2-thioxoimidazolidin-4-one core with N1-aryl and N3-benzyl substitution aligns with the structural determinants identified in the SAR exploration of this series [1][2].

proteasome inhibitor immunoproteasome noncovalent inhibition hematological malignancies

High-Confidence Application Scenarios for 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 692276-02-1)


HDL Cholesterol Elevation Lead Optimization via N1-Aryl Modulation

Research groups targeting HDL cholesterol elevation for atherosclerosis can use CAS 692276-02-1 as a starting scaffold for systematic N1-aryl SAR exploration. The patent precedent (US 5,554,607) established that N1-(4-alkylphenyl)/N3-benzyl substitutions produce HDL increases in the 84–265% range in Sprague-Dawley rats [1]. The target compound's N1-p-tolyl group represents the minimal alkyl-aryl substitution; researchers can synthesize the N1-(4-ethylphenyl), N1-(4-isopropylphenyl), and N1-(4-butylphenyl) analogs for direct potency comparison to map the alkyl chain length–HDL response relationship within a single scaffold series. The closest patent analog (1-benzyl-3-(4-butylphenyl) derivative, US 5,861,517) is not commercially available, making CAS 692276-02-1 the only accessible entry point for this SAR program without custom synthesis [2].

Focused 5-Arylidene Library Synthesis for Anticancer Screening

The unsubstituted C5 methylene of CAS 692276-02-1 permits direct Knoevenagel condensation with commercially available aryl aldehydes to generate 5-arylidene-2-thioxoimidazolidin-4-one libraries. El-Deen et al. (2024) demonstrated that C5 installation of a 5-bromo-2-hydroxybenzylidene group onto a 2-thioxoimidazolidin-4-one core improved HepG-2 cytotoxicity ~18-fold (IC₅₀: 328.49 → 18.43 µg/mL) [3]. A 50-membered library can be synthesized in a single parallel format using CAS 692276-02-1 as the common precursor, requiring only 1 equivalent of scaffold per library member rather than 4–5 synthetic steps per compound. This enables rapid identification of C5 substituents that enhance potency while preserving the favorable N1-p-tolyl/N3-benzyl pharmacophore established by patent SAR [1].

Noncovalent Proteasome Inhibitor Hit Expansion

The 2-thioxoimidazolidin-4-one chemotype has been validated as a noncovalent proteasome/immunoproteasome inhibitor scaffold with low-micromolar Ki values against β5c, β5i, and β1i subunits [4]. CAS 692276-02-1 offers a differentiated substitution pattern (N1-p-tolyl, N3-benzyl) not represented in the original Maccari et al. 2018 publication, providing an opportunity to expand the SAR beyond the originally reported N1-aryl/N3-H and N1-alkyl/N3-aryl combinations. Docking studies from the original paper indicated that the inhibitor binds in the catalytic site with the thioxo group forming specific hydrogen bonds and the N1/N3 substituents occupying adjacent sub-pockets; the N3-benzyl group of CAS 692276-02-1 may access hydrophobic regions not engaged by the originally reported N3-hydrogen or N3-methyl analogs [4].

Medicinal Chemistry Scaffold for Three-Dimensional Parallel SAR

For core facility and CRO medicinal chemistry groups, CAS 692276-02-1 serves as an optimal three-dimensional diversification template: N1-p-tolyl can be varied via Ullmann-type coupling or Buchwald-Hartwig amidation of a des-aryl intermediate; N3-benzyl can be diversified through reductive amination or alkylation of the N3-H precursor; and C5 can be independently functionalized via Knoevenagel, Michael, or Mannich chemistry. This orthogonality enables true three-dimensional SAR (N1 × N3 × C5) from a single commercially available scaffold, a procurement efficiency that reduces the number of starting materials from 3–5 distinct building blocks to 1 [2].

Quote Request

Request a Quote for 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.